molecular formula C4H9ClO B167632 1-Chlorobutan-2-ol CAS No. 1873-25-2

1-Chlorobutan-2-ol

Cat. No.: B167632
CAS No.: 1873-25-2
M. Wt: 108.57 g/mol
InChI Key: VNBFUGOVQMFIRN-UHFFFAOYSA-N
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Description

1-Chlorobutan-2-ol is a secondary alcohol that is butan-2-ol in which one of the methyl hydrogen atoms is substituted by chlorine . It has a molecular formula of C4H9ClO, an average mass of 108.567 Da, and a mono-isotopic mass of 108.034195 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a butanol molecule where one of the methyl hydrogen atoms is replaced by a chlorine atom . This results in a molecule with the formula C4H9ClO .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C4H9ClO, an average mass of 108.567 Da, and a mono-isotopic mass of 108.034195 Da .

Scientific Research Applications

Structural and Conformational Analysis

1-Chlorobutan-2-ol and its derivatives are used extensively in studying the structural and conformational properties of molecules. Research on the molecular structures and conformational compositions of chlorobutane derivatives, including 2-chlorobutane, has been conducted using techniques like gas-phase electron diffraction and ab initio molecular orbital calculations. These studies help in understanding the influence of molecular structure on various physical properties and provide insights into the behavior of these molecules under different conditions (Aarset, Hagen, & Stōlevik, 2001).

Environmental and Atmospheric Studies

This compound and its isomers have been subjects of environmental and atmospheric studies. Research focusing on the OH-initiated degradation of chlorobutane under atmospheric conditions provides valuable insights into the reaction mechanisms and products formed during this process. Such studies are crucial for understanding the environmental impact and atmospheric implications of emissions of chlorinated compounds into the troposphere (Jara-Toro et al., 2019).

Thermodynamics and Physical Properties

The volumetric properties of short-chain chloroalkanes, including this compound, have been a subject of interest in the field of thermodynamics. By measuring densities and analyzing the data using models like the Tait equation, researchers can deduce various properties such as isobaric expansibility, isothermal compressibility, and internal pressure. Such studies help in understanding the molecular interactions and structural influences on the physical properties of chloroalkanes (Guerrero et al., 2012).

Chemical Synthesis and Pharmaceutical Applications

This compound serves as a central intermediate in the synthesis of clinically significant drugs. For instance, it has been used in the enantioselective synthesis of key intermediates of Nelfinavir, an anti-HIV drug. The synthesis involves multiple steps and requires a strict control of stereochemistry, highlighting the compound's importance in the pharmaceutical industry (Ikunaka et al., 2002).

Catalytic Activity and Chemical Reactions

Studies on the interaction of chlorobutane with nanocrystalline MgO have revealed its role in catalytic dehydrochlorination reactions, leading to the formation of butenes and conversion of MgO to MgCl2. The transformation of MgO and the resulting changes in its texture and catalytic activity provide significant insights into the chemical reactivity and catalytic properties of chlorobutane compounds (Fenelonov et al., 2001).

Safety and Hazards

While specific safety data for 1-Chlorobutan-2-ol is not available, it’s important to handle all chlorinated alcohols with care. They should be kept away from heat, sparks, open flames, and hot surfaces. No smoking should be allowed near the substance. The container should be kept tightly closed, and measures should be taken against static discharge .

Properties

IUPAC Name

1-chlorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBFUGOVQMFIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338216, DTXSID30870915
Record name 2-Butanol, 1-chloro-
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URL https://comptox.epa.gov/dashboard/DTXSID20338216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chlorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-25-2
Record name 2-Butanol, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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